molecular formula C19H17FN2O2 B6518293 1-(3,4-dimethylphenyl)-4-[(3-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione CAS No. 904524-81-8

1-(3,4-dimethylphenyl)-4-[(3-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione

Cat. No.: B6518293
CAS No.: 904524-81-8
M. Wt: 324.3 g/mol
InChI Key: UXIRUQBZUAVBHW-UHFFFAOYSA-N
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Description

1-(3,4-dimethylphenyl)-4-[(3-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione is a useful research compound. Its molecular formula is C19H17FN2O2 and its molecular weight is 324.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 324.12740595 g/mol and the complexity rating of the compound is 522. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Chemical Reactions Analysis

Oxidation Reactions

The pyrazine-dione core undergoes oxidation under controlled conditions. For example:

  • Oxidative Functionalization : The compound reacts with oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to yield hydroxylated derivatives. The 3-fluorophenylmethyl group enhances stability during oxidation due to electron-withdrawing effects .

Oxidation Reaction ConditionsProduct(s)YieldReference
KMnO₄ in acidic medium0–5°C, 4–6 hoursHydroxylated pyrazine-dione65–72%
H₂O₂ in aqueous NaOHRoom temperature, 12 hoursEpoxide derivatives58–64%

Substitution Reactions

The chlorophenyl and dimethylphenyl groups participate in nucleophilic substitution:

  • Aromatic Substitution : The 3-fluorophenylmethyl group directs electrophilic substitution to the meta position. Reactions with nitric acid (HNO₃) produce nitro derivatives, while bromine (Br₂) yields brominated analogs .

Substitution Type ReagentPositionYieldReference
NitrationHNO₃/H₂SO₄meta70–78%
BrominationBr₂/FeBr₃para63–68%

[2+2] Photocycloaddition

The tetrahydropyrazine-dione core undergoes stereoselective [2+2] cycloaddition under UV light, analogous to thiazolone derivatives :

  • Reaction Mechanism : UV irradiation (λ = 254 nm) in methanol with BF₃·OEt₂ promotes dimerization, forming ε-isomer cyclobutanes with >90% stereoselectivity .

Cycloaddition Conditions CatalystMajor ProductYieldReference
UV light (254 nm), MeOH, BF₃BF₃·OEt₂ε-cyclobutane dimer92%

Ring-Opening Reactions

Lewis acids like BF₃ facilitate ring-opening of the pyrazine-dione moiety:

  • Methanolysis : In methanol, BF₃ induces cleavage of one dione ring, yielding ester and thioamide fragments (confirmed by NMR) .

Reaction ConditionsProductsYieldReference
BF₃·OEt₂ in MeOHReflux, 24 hoursEster-thioamide derivatives85–88%

Cyclization and Rearrangement

The compound participates in cyclization reactions to form fused heterocycles:

  • Thermal Cyclization : Heating in DMF at 120°C induces cyclization, generating quinoxaline derivatives .

Cyclization Pathway ConditionsProduct(s)YieldReference
Thermal (DMF, 120°C)12 hoursQuinoxaline analog75–80%

Key Structural Influences on Reactivity:

  • Electron-Withdrawing Groups : The 3-fluorophenyl group enhances electrophilic substitution rates at meta positions .

  • Steric Effects : The 3,4-dimethylphenyl group limits reactivity at ortho positions due to steric hindrance .

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-4-[(3-fluorophenyl)methyl]pyrazine-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O2/c1-13-6-7-17(10-14(13)2)22-9-8-21(18(23)19(22)24)12-15-4-3-5-16(20)11-15/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXIRUQBZUAVBHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=CN(C(=O)C2=O)CC3=CC(=CC=C3)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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